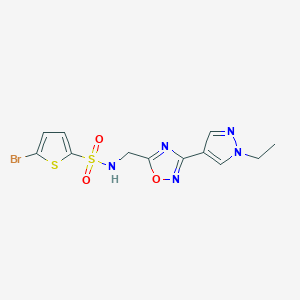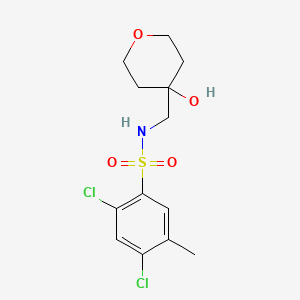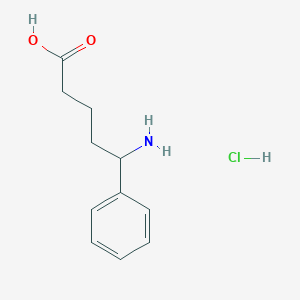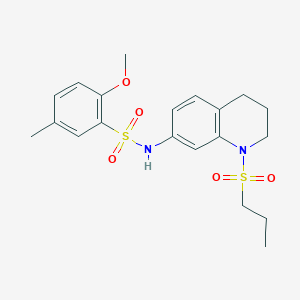![molecular formula C17H16N2O4S B2957837 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941921-50-2](/img/structure/B2957837.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-ylmethyl moiety is a common structure in organic chemistry, often found in bioactive molecules . The 3-(methylthio)phenyl part suggests the presence of a phenyl ring with a methylthio substituent, which could contribute to the overall reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Techniques such as NMR and IR spectroscopy, along with mass spectrometry, could be used to determine these properties .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related compounds, focusing on their structural properties and potential applications in various fields. For example, studies on similar benzodioxole and oxalamide derivatives have examined their synthesis techniques, chemical structures, and potential biological activities. These investigations often involve exploring the molecular frameworks and functional groups that contribute to the compounds' properties, aiming to understand their potential applications in fields such as material science and medicinal chemistry (Asegbeloyin et al., 2014).
Biological Activity
Although direct research on N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide may be limited, studies on structurally related compounds have explored their biological activities. For instance, compounds with similar structures have been evaluated for their in vitro cytotoxic activity against various cancer cell lines and antimicrobial activity against bacteria and yeasts. These studies aim to identify new therapeutic agents based on their ability to inhibit the growth of cancer cells or bacteria with minimal toxicity to healthy cells (Asegbeloyin et al., 2014).
Molecular Docking and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are valuable tools in drug discovery, allowing researchers to predict the activity of compounds based on their chemical structure. While specific studies on this compound may not be available, related research has utilized these computational techniques to understand how similar compounds interact with biological targets and to design more effective and selective drugs. These studies contribute to the development of novel therapeutic agents by identifying key molecular interactions that influence biological activity (Łukasz Tomorowicz et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24-13-4-2-3-12(8-13)19-17(21)16(20)18-9-11-5-6-14-15(7-11)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHFRIBQFDQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)
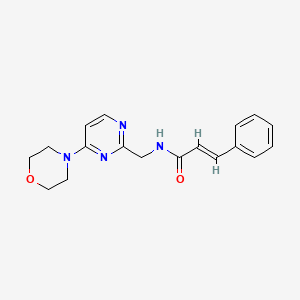
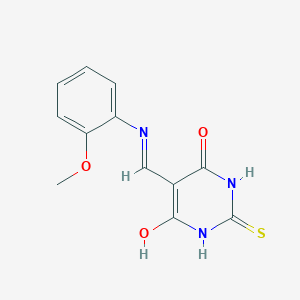
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
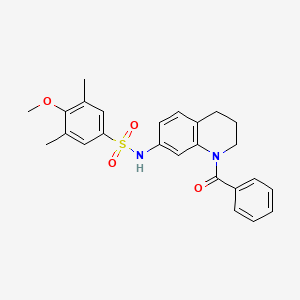

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)
